Fensulfothion Oxon-d10
CAS No.:
Cat. No.: VC0206485
Molecular Formula: C₁₁H₇D₁₀O₅PS
Molecular Weight: 302.35
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₇D₁₀O₅PS |
---|---|
Molecular Weight | 302.35 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Fensulfothion Oxon-d10 is characterized by the replacement of ten hydrogen atoms with deuterium in the ethyl groups of its parent compound, fensulfothion oxon. This isotopic substitution yields a molecular formula of , enhancing its utility in mass spectrometry-based detection. The IUPAC name, (4-methylsulfonylphenyl) bis(1,1,2,2,2-pentadeuterioethyl) phosphate, reflects its phosphorylated aromatic core and deuterated side chains.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step deuteration of fensulfothion oxon under controlled conditions. Key steps include:
-
Thiono-thiolo isomerization: Initial conversion of fensulfothion to its oxon form via oxidation .
-
Deuteration: Replacement of hydrogen atoms in ethyl groups using deuterated ethanol () under acidic catalysis.
-
Purification: Chromatographic separation to achieve isotopic purity >98%.
Degradation Pathways
Fensulfothion Oxon-d10 undergoes hydrolysis and oxidation similar to non-deuterated analogs:
Environmental factors like pH and UV exposure accelerate degradation, with half-lives ranging from 12 hours (pH 9) to 30 days (pH 5) .
Biological Activity and Toxicological Profile
Mechanism of Acetylcholinesterase Inhibition
As an organophosphate, Fensulfothion Oxon-d10 inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue:
This irreversible inhibition increases synaptic acetylcholine levels, causing neurotoxic effects in insects.
Species-Specific Toxicity
-
Mammals: Oral LD₅₀ = 250 mg/kg (rat), indicating moderate toxicity
-
Aquatic Organisms: LC₅₀ = 0.05 mg/L (Daphnia magna)
Applications in Scientific Research
Isotopic Tracing in Environmental Fate Studies
Deuterium labeling enables differentiation between applied pesticides and background residues. In soil column experiments, Fensulfothion Oxon-d10 demonstrated:
-
Leaching Potential: 15% recovery in groundwater after 60 days
-
Bioaccumulation Factor: 0.8 in Eisenia fetida
Analytical Reference Standard in MS-Based Methods
Fensulfothion Oxon-d10 serves as an internal standard for quantifying non-deuterated analogs. Recent UHPLC-MS/MS methods achieved:
Table 2: Performance in Multi-Residue Pesticide Analysis
Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) |
---|---|---|---|
Brown Rice | 95.2 | 6.8 | 0.01 |
Chili Pepper | 102.4 | 7.2 | 0.01 |
Soybean | 98.7 | 5.9 | 0.01 |
Data adapted from UHPLC-MS/MS validation studies |
Environmental Persistence and Mitigation Strategies
Degradation Kinetics
First-order decay constants () vary significantly:
-
Aerobic Soil: ()
-
Aqueous Photolysis: ()
Ecotoxicological Risk Assessment
Probabilistic modeling indicates:
-
Acute Risk Quotient (RQ): 0.8 for freshwater fish (threshold RQ = 1)
-
Chronic RQ: 1.2 for soil microorganisms, suggesting long-term soil accumulation risks
Advanced Analytical Techniques for Detection
GC-MS/MS Method Optimization
Recent advancements using Agilent 7010B systems achieved:
Comparative Sensitivity Across Platforms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume